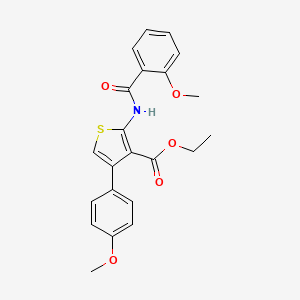

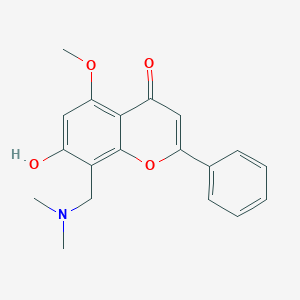

ethyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanoprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanoprop-2-enoate, also known as MDMA, is a synthetic compound that has been widely studied for its potential use in scientific research. MDMA is a member of the amphetamine class of compounds and is known for its psychoactive effects. In recent years, there has been a growing interest in the potential therapeutic applications of MDMA, particularly in the treatment of post-traumatic stress disorder (PTSD).

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Development of Synthesis Routes

Research has focused on developing synthesis routes for related compounds, demonstrating methodologies for creating complex heterocyclic systems from simpler precursors. For instance, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation and reduction steps to yield the title compound, highlighting a route to benzodiazepines (N. H. Al-Said & Ayat M. Al-Sghair, 2013).

Mechanistic Insights into Reactions

Studies on ethyl (2E)-2-phenylsulfinyl-2-alkenoates explored their thermal reactions, leading to the formation of ethyl (2E,4E)-2,4-alkadienoates. This research provides insights into the mechanisms of sigmatropic rearrangement and carbon-carbon double bond migration (R. Tanikaga et al., 1984).

Novel Reaction Pathways

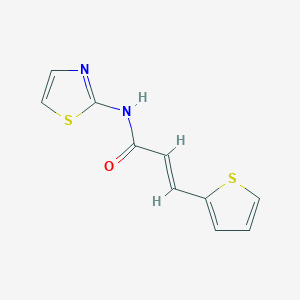

The investigation into the Diels-Alder reactions using ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate showcases the compound's reactivity as a diene in creating polycyclic systems through regio- and endo-selective cycloadditions, revealing a versatile approach to constructing chiral building blocks for further chemical synthesis (M. Sakamoto et al., 1996).

Applications in Heterocyclic Compound Synthesis

Heterocyclic Systems

The synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs highlight their utility as synthons for generating diverse heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles, showcasing their role in expanding the toolkit for synthetic organic chemistry (Lucija Pizzioli et al., 1998).

Construction of Chiral Building Blocks

Research on the asymmetric intramolecular Michael reaction of related compounds illustrates their application in constructing chiral building blocks for enantioselective synthesis, contributing to the development of methodologies for creating compounds with potential therapeutic value (Y. Hirai et al., 1992).

properties

IUPAC Name |

ethyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-2-17-13(16)9(6-14)7-15-10-3-4-11-12(5-10)19-8-18-11/h3-5,7,15H,2,8H2,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPIKAMTZQDLFB-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC2=C(C=C1)OCO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanoprop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)

![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B2628459.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2628462.png)

![3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid](/img/structure/B2628463.png)

![(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2628464.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2628467.png)